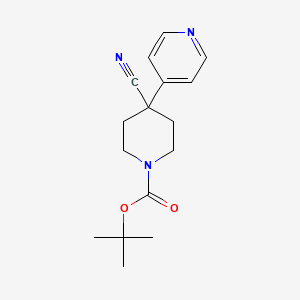

1-Boc-4-cyano-4-(4-pyridinyl)-piperidine

Übersicht

Beschreibung

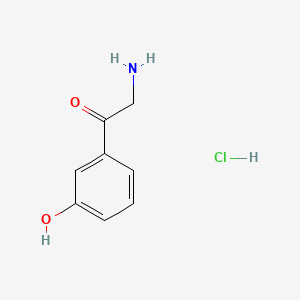

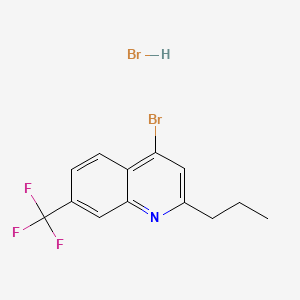

1-Boc-4-cyano-4-(4-pyridinyl)-piperidine, also known as Boc-4-CN-4-piperidone, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of piperidine and has a Boc (tert-butoxycarbonyl) group, a cyano group, and a pyridine ring attached to its structure.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships : A study conducted by Sheikh et al. (2012) explored the synthesis of pharmaceutically relevant compounds containing a quaternary stereocenter using lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine (Sheikh et al., 2012).

Applications in Molecular Design and Synthesis : Guzmán-Rodríguez et al. (2021) researched the effects of 1-Boc-piperidine on binge-eating behavior and anxiety in rats. This study indicates its potential use in understanding neural and behavioral processes (Guzmán-Rodríguez et al., 2021).

Dendrimer Synthesis : Sacalis et al. (2019) discussed the synthesis of novel dendritic melamines containing piperidin-4-yl groups, indicating its role in the development of complex molecular architectures (Sacalis et al., 2019).

Carbon-Carbon Bond Formation in Organic Synthesis : Johnson et al. (2002) described the use of lithiated N-Boc allylic and benzylic amines in conjugate additions to synthesize substituted piperidines, demonstrating its utility in organic synthetic processes (Johnson et al., 2002).

Functionalized Pyridines Synthesis : Mekheimer et al. (1997) reported on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, showing the compound's role in generating structurally diverse molecules (Mekheimer et al., 1997).

Eigenschaften

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-6-16(12-17,7-11-19)13-4-8-18-9-5-13/h4-5,8-9H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYWTWQOOWXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-cyano-4-(4-pyridinyl)-piperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-(1H-pyrazol-4-yl)-](/img/structure/B598518.png)

![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)